molecular formula C17H21NO4 B163108 6beta-Oxymorphol CAS No. 54934-75-7

6beta-Oxymorphol

Cat. No.: B163108
CAS No.: 54934-75-7
M. Wt: 303.35 g/mol
InChI Key: AABLHGPVOULICI-LQPBRMSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

6beta-Oxymorphol, also known as beta-Oxymorphol, is a semi-synthetic opioid that predominantly interacts with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The opioid mu-receptor is primarily responsible for mediating the effects of opioids like this compound, including analgesia and other central nervous system effects .

Mode of Action

This compound exerts its effects by binding to the opioid mu-receptor, leading to a series of intracellular events. This interaction results in decreased perception of pain, increased pain tolerance, and increased feelings of euphoria .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are complex and involve several steps. The compound is metabolized in the liver by enzymes such as CYP2D6 and CYP3A . The metabolites produced, including noroxycodone, oxycodone, and oxymorphone, also have biological activity . The conversion of oxymorphone to this compound is one of the key steps in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, primarily by the CYP2D6 and CYP3A enzymes . The metabolites are then excreted in the urine . The bioavailability of this compound can be influenced by factors such as the route of administration and the presence of food in the stomach .

Result of Action

The primary result of this compound’s action is potent analgesia, or pain relief . This is achieved through its interaction with the opioid mu-receptor, which leads to decreased perception of pain and increased pain tolerance . Other effects can include euphoria and feelings of relaxation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and effectiveness. Drugs that inhibit CYP2D6 or CYP3A enzymes can potentially increase the levels of this compound, thereby enhancing its effects . On the other hand, drugs that induce these enzymes can decrease its levels, reducing its effectiveness . Additionally, individual genetic variations in the CYP2D6 and CYP3A enzymes can also influence the metabolism and response to this compound .

Preparation Methods

The preparation of 6.beta.-Oxymorphol involves the stereoselective reduction of a 6-keto morphinan to a 6-hydroxy morphinan. This process typically includes the following steps :

    Reduction of 6-keto morphinan: The 6-keto morphinan is reduced using a reducing agent in an alkaline solution of formamidine sulfinic acid. This reaction is carried out in a large volume of the alkaline solution to ensure the conversion of the 6-keto group to the 6-hydroxy group.

    Isolation of 6.beta.-Oxymorphol: The reaction mixture is then processed to isolate the desired 6.beta.-Oxymorphol compound. This involves separating the product from unconverted starting material and other by-products.

Industrial production methods focus on optimizing yield, purity, and scalability. The process involves hydrogenating an aqueous solution of 14-hydroxymorphinone in the presence of a hydrogenation catalyst and hydrogen gas at temperatures greater than 40°C .

Chemical Reactions Analysis

6.beta.-Oxymorphol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxymorphone.

    Reduction: It can be reduced to form other morphinan derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include formamidine sulfinic acid for reduction and hydrogenation catalysts for industrial synthesis . The major products formed from these reactions include oxymorphone and other morphinan derivatives .

Comparison with Similar Compounds

6.beta.-Oxymorphol is similar to other morphinan derivatives such as:

The uniqueness of 6.beta.-Oxymorphol lies in its specific stereochemistry and its potent analgesic effects, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABLHGPVOULICI-LQPBRMSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317903
Record name beta-Oxymorphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54934-75-7
Record name β-Oxymorphol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54934-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6beta-Oxymorphol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Oxymorphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-OXYMORPHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The crude Oxymorphone Base (267.7 g wet, 180.1 g dry basis) was transferred back to a clean 3000 mL reaction vessel and 1-propanol (321.6 g) was charged. The slurry was heated to 90±3° C. and stirred for 1.5 h. The temperature was lowered to 25±5° C. and stirred for 1 h. The batch was further cooled to 10±5° C. and stirred 1 h. The product was collected by filtration washing the cake with 1-propanol (10±5° C., 2×48.2 g) then drying under vacuum at 55±5° C. to give Oxymorphone Base (167.8 g, 83.3% yield, 99.9 area %, 6α-oxymorphol 0.11 area %, 6β-oxymorphol not detected).
Name
Oxymorphone
Quantity
267.7 g
Type
reactant
Reaction Step One
Quantity
321.6 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Oxymorphol
Reactant of Route 2
6beta-Oxymorphol
Reactant of Route 3
6beta-Oxymorphol
Reactant of Route 4
6beta-Oxymorphol
Reactant of Route 5
6beta-Oxymorphol
Reactant of Route 6
Reactant of Route 6
6beta-Oxymorphol
Customer
Q & A

Q1: What is the significance of 6beta-Oxymorphol in the metabolism of oxymorphone across different species?

A1: this compound is a key metabolite generated through the 6-keto reduction of oxymorphone. This study [] demonstrates that this compound was found in the urine of all species tested (human, rat, dog, guinea pig, and rabbit), indicating its consistent presence as a metabolic product. The study highlights a species-specific variation in the ratio of this compound to its isomer, 6alpha-oxymorphol, suggesting differences in the stereoselectivity of the 6-keto reduction pathway across species. This insight is crucial for understanding how oxymorphone is processed and eliminated by different organisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.